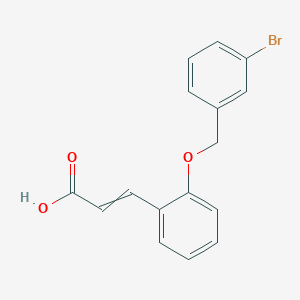

3-(2-((3-Bromobenzyl)oxy)phenyl)acrylic acid

Description

Properties

Molecular Formula |

C16H13BrO3 |

|---|---|

Molecular Weight |

333.18 g/mol |

IUPAC Name |

3-[2-[(3-bromophenyl)methoxy]phenyl]prop-2-enoic acid |

InChI |

InChI=1S/C16H13BrO3/c17-14-6-3-4-12(10-14)11-20-15-7-2-1-5-13(15)8-9-16(18)19/h1-10H,11H2,(H,18,19) |

InChI Key |

VRMAVMYHDUTYGJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C=CC(=O)O)OCC2=CC(=CC=C2)Br |

Origin of Product |

United States |

Preparation Methods

Synthesis of Methyl 3-(2-Hydroxyphenyl)acrylate

The foundational step involves constructing the α,β-unsaturated ester core via a Knoevenagel condensation. Reacting 2-hydroxybenzaldehyde with methyl malonate in the presence of a catalytic base (e.g., piperidine) yields methyl 3-(2-hydroxyphenyl)acrylate. This reaction proceeds via deprotonation of the active methylene group in malonate, nucleophilic attack on the aldehyde, and subsequent dehydration to form the conjugated system.

Reaction Conditions :

Alkylation with 3-Bromobenzyl Bromide

The phenolic hydroxyl group is alkylated using 3-bromobenzyl bromide under Williamson ether synthesis conditions. Deprotonation of the phenol with potassium carbonate in acetone generates a phenoxide ion, which displaces the bromide in an SN2 mechanism.

Optimized Parameters :

Mechanistic Consideration :

The use of a polar aprotic solvent enhances nucleophilicity of the phenoxide, while phase-transfer catalysts (e.g., tetrabutylammonium bromide) may improve reaction efficiency in biphasic systems.

Saponification to Carboxylic Acid

The methyl ester is hydrolyzed to the carboxylic acid using aqueous potassium hydroxide.

Procedure :

- Reflux in methanol/water (1:1) with KOH (2 equiv) for 12–24 hours.

- Acidification with HCl precipitates the product.

- Yield: >90% after recrystallization.

Wittig Reaction and Subsequent Functionalization

Preparation of Methyl 3-(2-Methylphenyl)acrylate

A Wittig reaction between 2-methylbenzaldehyde and methyl (triphenylphosphoranylidene)acetate forms the α,β-unsaturated ester. The ylide attacks the aldehyde, yielding the (E)-configured product predominantly.

Key Conditions :

Bromination of the Methyl Group

Radical bromination of the 2-methyl substituent using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) generates the bromomethyl intermediate.

Optimization :

Etherification with 3-Bromobenzyl Alcohol

Substituting the bromomethyl group with 3-bromobenzyl alcohol under basic conditions forms the desired ether linkage.

Reaction Protocol :

Direct Coupling via Mitsunobu Reaction

Mitsunobu Ether Synthesis

The Mitsunobu reaction offers an alternative route for ether formation, bypassing pre-halogenation steps. 2-Hydroxyphenyl acrylic acid ester reacts with 3-bromobenzyl alcohol using diethyl azodicarboxylate (DEAD) and triphenylphosphine.

Advantages :

- Stereospecificity and high functional group tolerance

- Mild conditions (room temperature, 12–24 hours)

Limitations :

- Cost and purification challenges due to phosphine oxide byproducts

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Knoevenagel-Williamson | High scalability; minimal side reactions | Requires bromobenzyl bromide synthesis | 65–75 |

| Wittig-Bromination | Avoids pre-functionalized aldehydes | Low bromination efficiency | 50–60 |

| Mitsunobu | Stereochemical control | Expensive reagents; complex purification | 60–70 |

Chemical Reactions Analysis

Types of Reactions

3-(2-((3-Bromobenzyl)oxy)phenyl)acrylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions are common, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of the corresponding alcohols.

Substitution: Formation of various substituted phenylacrylic acids.

Scientific Research Applications

3-(2-((3-Bromobenzyl)oxy)phenyl)acrylic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-((3-Bromobenzyl)oxy)phenyl)acrylic acid involves its interaction with specific molecular targets and pathways. The bromobenzyl group can interact with enzymes and receptors, modulating their activity. The phenylacrylic acid moiety can undergo various biochemical transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The table below highlights key structural differences among related compounds:

| Compound Name | Substituents | Key Structural Features |

|---|---|---|

| 3-(2-((3-Bromobenzyl)oxy)phenyl)acrylic acid | 3-Bromobenzyloxy at phenyl 2-position | Bromine (meta), benzyloxy group, acrylic acid |

| 3-(4-((4-Bromobenzyl)oxy)phenyl)acrylic acid | 4-Bromobenzyloxy at phenyl 4-position | Bromine (para), positional isomer of target compound |

| 3-(3-Bromophenyl)acrylic acid (m-Bromocinnamic acid) | Bromine at phenyl 3-position | No benzyloxy group; simpler halogenated derivative |

| 3-(3-Chlorophenyl)acrylic acid | Chlorine at phenyl 3-position | Chlorine instead of bromine; smaller halogen |

| 3-[3-(2-Oxo-2-phenyl-ethoxy)-phenyl]-acrylic acid | 2-Oxo-2-phenylethoxy at phenyl 3-position | Ketone-containing substituent |

| 2-Methyl-3-(3-methylphenyl)acrylic acid | Methyl groups at acrylic acid α-carbon and phenyl 3-position | Non-halogenated; steric effects from methyl groups |

Key Observations :

- Halogen Position : Para-substituted bromine (e.g., 4-bromobenzyloxy in ) may enhance electronic effects compared to meta-substituted analogues, influencing reactivity in Michael additions or cyclizations .

- Benzyloxy vs.

- Halogen Type : Chlorine (smaller, less polarizable) in 3-(3-chlorophenyl)acrylic acid may reduce steric hindrance compared to bromine, altering binding affinities in biological systems.

Physical and Spectral Properties

- Melting Points: 3-[3-(2-Oxo-2-phenyl-ethoxy)-phenyl]-acrylic acid: 139–141°C (recrystallized from methanol) . 2-Methyl-3-(3-methylphenyl)acrylic acid: 321 K (ethanol recrystallization) . Target compound: Not reported, but analogues with bulky substituents (e.g., benzyloxy) typically exhibit higher melting points due to intermolecular interactions.

Hydrogen Bonding and Crystal Packing :

- Spectral Data: HRMS and ¹³C NMR data for (S)-3-(4-((3-Bromobenzyl)oxy)phenyl)-2-(2-mercaptoacetamido)propanoic acid (δ 171.5 for CO₂, 157.5 for Ar–C) suggest resonance effects from the bromobenzyloxy group.

Biological Activity

3-(2-((3-Bromobenzyl)oxy)phenyl)acrylic acid, also referred to as 3-{4-[(4-bromobenzyl)oxy]phenyl}acrylic acid, is an organic compound characterized by its molecular formula CHBrO and a molecular weight of approximately 333.18 g/mol. This compound features a bromobenzyl ether group attached to a phenyl ring and an acrylic acid moiety, which enhances its electrophilic properties, making it significant in organic synthesis and medicinal chemistry. Recent studies have highlighted its potential biological activities, particularly its anti-inflammatory and anticancer properties.

Anti-Inflammatory Properties

Research indicates that 3-(2-((3-Bromobenzyl)oxy)phenyl)acrylic acid exhibits significant anti-inflammatory activity. In vitro studies have demonstrated its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. Specifically, it has shown selective inhibition of COX-2 with an IC value of 6 µM, suggesting its potential as a therapeutic agent for inflammatory diseases .

Anticancer Effects

The compound has also been investigated for its anticancer properties. In vitro assays revealed that it possesses antiproliferative effects against various cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer). The IC values for these cell lines range from 10 to 33 nM, indicating potent activity comparable to established chemotherapeutic agents . Mechanistically, it has been shown to destabilize tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .

Antioxidant Activity

Additionally, 3-(2-((3-Bromobenzyl)oxy)phenyl)acrylic acid exhibits antioxidant properties that contribute to its protective effects against oxidative stress. This activity is vital in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

The biological activities of 3-(2-((3-Bromobenzyl)oxy)phenyl)acrylic acid are attributed to its interactions with specific molecular targets involved in inflammation and cancer pathways. It likely modulates signaling pathways related to cell proliferation and apoptosis through the inhibition of key enzymes or receptors.

Interaction Studies

In silico studies have supported the pharmacokinetic properties of the compound, indicating its potential as a lead compound for drug development. The presence of the bromine atom enhances electrophilicity, which may facilitate interactions with biological targets .

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 3-(2-((3-Bromobenzyl)oxy)phenyl)acrylic acid | Bromobenzyl ether, acrylic acid | Anti-inflammatory, anticancer | Enhanced electrophilicity due to bromine |

| (E)-(3-(4-bromophenyl)acrylic acid | Acrylic acid core | Moderate anti-inflammatory | Lacks ether group |

| 2-[(3-bromobenzyl)oxy]benzoic acid | Bromobenzyl ether | Limited biological data | Different carboxylic structure |

Case Studies

- In Vitro Antiproliferative Activity : A study evaluated the antiproliferative effects of various derivatives of acrylic acids on MCF-7 and MDA-MB-231 cell lines. The results indicated that compounds similar to 3-(2-((3-Bromobenzyl)oxy)phenyl)acrylic acid demonstrated significant cytotoxicity with IC values comparable to established drugs .

- Stability Studies : Stability assessments under different pH and oxidative conditions showed that derivatives of this compound maintained their integrity over time, suggesting potential for therapeutic applications .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-(2-((3-Bromobenzyl)oxy)phenyl)acrylic acid, and how can purity be optimized?

- Methodological Answer : The synthesis typically involves a multi-step approach:

Bromobenzyl ether formation : React 3-bromobenzyl bromide with 2-hydroxyphenylacetic acid under basic conditions (e.g., K₂CO₃ in DMF) to form the ether linkage .

Acrylic acid introduction : Perform a Knoevenagel condensation between the intermediate aldehyde (derived from oxidation of the phenylacetic acid) and malonic acid, using piperidine as a catalyst .

- Purity Optimization : Purify via column chromatography (silica gel, hexane/EtOAc gradient) and recrystallize from ethanol/water. Monitor purity using HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : Use ¹H/¹³C NMR to confirm the acrylate double bond (δ ~6.3–7.8 ppm for aromatic protons, δ ~6.1–6.5 ppm for trans-vinylic protons) and benzyloxy linkage .

- X-ray crystallography : Resolve crystal structure to verify regiochemistry (e.g., monoclinic P21/c space group with unit cell parameters a = 12.5022 Å, b = 8.2690 Å) .

- FTIR : Confirm carboxylic acid (O–H stretch ~2500–3300 cm⁻¹) and acrylate C=O (~1680 cm⁻¹) .

Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The 3-bromo group enables Suzuki-Miyaura coupling with arylboronic acids using Pd(PPh₃)₄ as a catalyst. Optimize conditions (e.g., DMF/H₂O, 80°C) to minimize debromination. Monitor reaction progress via TLC (silica, UV visualization) .

Advanced Research Questions

Q. How can researchers address challenges in regioselective functionalization of the benzyloxy-phenyl backbone?

- Methodological Answer :

- Directed ortho-metalation : Use lithium diisopropylamide (LDA) to deprotonate the ortho position relative to the benzyloxy group, followed by electrophilic quenching (e.g., DMF for formylation) .

- Controlled bromination : Employ N-bromosuccinimide (NBS) with FeCl₃ as a Lewis acid to direct bromination to the para position of the benzyloxy group .

- Validation : Compare experimental results with DFT calculations (e.g., Gaussian09, B3LYP/6-31G*) to predict regioselectivity trends .

Q. How should conflicting data between computational models and experimental spectroscopic results be resolved?

- Methodological Answer :

Re-evaluate computational parameters : Adjust basis sets (e.g., 6-311++G**) or solvent models (PCM for ethanol) to align with experimental conditions .

Dynamic effects : Perform variable-temperature NMR to assess conformational flexibility (e.g., restricted rotation around the acrylate double bond) .

Cross-validate : Use complementary techniques (e.g., X-ray vs. NOESY for stereochemistry) .

Q. What strategies mitigate decomposition during prolonged storage or under reaction conditions?

- Methodological Answer :

- Storage : Store under inert atmosphere (argon) at –20°C in amber vials to prevent photodegradation .

- Stabilization : Add radical inhibitors (e.g., BHT) during reactions involving elevated temperatures (>60°C) .

- Degradation analysis : Use LC-MS to identify byproducts (e.g., debrominated or oxidized derivatives) and adjust reaction parameters accordingly .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.